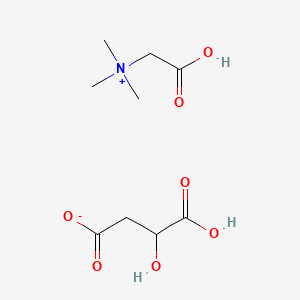

(Carboxymethyl)trimethylammonium hydrogen (1)-malate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Carboxymethyl)trimethylammonium hydrogen (1)-malate is a compound that combines the properties of carboxymethyl groups, trimethylammonium groups, and malate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both carboxymethyl and trimethylammonium groups endows the compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Carboxymethyl)trimethylammonium hydrogen (1)-malat beinhaltet typischerweise die Reaktion von Trimethylamin mit einem Carboxymethylierungsmittel, gefolgt von der Einführung von Malat. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die korrekte Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren können großtechnische Reaktoren und Durchflusssysteme umfassen, um Ausbeute und Reinheit zu optimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(Carboxymethyl)trimethylammonium hydrogen (1)-malat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(Carboxymethyl)trimethylammonium hydrogen (1)-malat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, wie z. B. Medikamenten-Transportsysteme und als Bestandteil in pharmazeutischen Formulierungen.

Industrie: Sie wird bei der Herstellung von Spezialchemikalien, Polymeren und als Additiv in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (Carboxymethyl)trimethylammonium hydrogen (1)-malat beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Trimethylammoniumgruppe kann mit Zellmembranen interagieren und die Membranpermeabilität und -funktion beeinflussen. Die Carboxymethylgruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen und so die biologische Aktivität der Verbindung beeinflussen. Die Malatkomponente kann eine Rolle in Stoffwechselwegen spielen und zur Gesamtwirkung der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of (Carboxymethyl)trimethylammonium hydrogen (1)-malate involves its interaction with molecular targets and pathways within biological systems. The trimethylammonium group can interact with cell membranes, affecting membrane permeability and function. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The malate component may play a role in metabolic pathways, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carboxymethylchitosan: Ein Derivat von Chitosan mit Carboxymethylgruppen, bekannt für seine Biokompatibilität und Bioabbaubarkeit.

Hydroxypropyltrimethylammoniumchlorid-Chitosan: Ein Chitosan-Derivat mit ähnlichen funktionellen Gruppen, das für seine antimikrobiellen Eigenschaften verwendet wird.

Poly(Acrylamid-[2-(Methacryloyloxy)ethyl]trimethylammoniumchlorid): Ein Polymer mit Trimethylammoniumgruppen, bekannt für seine mechanischen und antibakteriellen Eigenschaften.

Einzigartigkeit

(Carboxymethyl)trimethylammonium hydrogen (1)-malat ist einzigartig aufgrund der Kombination von Carboxymethyl-, Trimethylammonium- und Malatgruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht sie zu einer wertvollen Verbindung für Forschung und industrielle Nutzung.

Eigenschaften

CAS-Nummer |

85391-07-7 |

|---|---|

Molekularformel |

C9H17NO7 |

Molekulargewicht |

251.23 g/mol |

IUPAC-Name |

carboxymethyl(trimethyl)azanium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C5H11NO2.C4H6O5/c1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |

InChI-Schlüssel |

CISSHWKSROQCTA-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)CC(=O)O.C(C(C(=O)O)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.